Silver arsenite

描述

属性

CAS 编号 |

7784-08-9 |

|---|---|

分子式 |

Ag3AsO3 |

分子量 |

446.524 g/mol |

IUPAC 名称 |

trisilver;arsorite |

InChI |

InChI=1S/3Ag.AsO3/c;;;2-1(3)4/q3*+1;-3 |

InChI 键 |

FOEYLTKIJNXAIO-UHFFFAOYSA-N |

SMILES |

[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |

规范 SMILES |

[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |

其他CAS编号 |

7784-08-9 |

物理描述 |

Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides. |

Pictograms |

Acute Toxic; Environmental Hazard |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for Silver Arsenite

Classical Precipitation and Solution-Phase Syntheses of Silver Arsenite

The most conventional and straightforward method for preparing this compound is through a precipitation reaction in an aqueous solution. This technique relies on the low solubility of this compound in water.

Silver ortho-arsenite (Ag₃AsO₃) is a well-documented example of an arsenite salt. wikipedia.org Its synthesis typically involves the reaction between a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), and a solution containing arsenite ions (AsO₃³⁻). The arsenite solution can be prepared by dissolving arsenic(III) oxide (As₂O₃) in water, which forms arsenous acid (H₃AsO₃). wikipedia.org

The fundamental principle of this synthesis is that when the concentrations of the silver ions (Ag⁺) and arsenite ions in the mixture exceed the compound's solubility product (Ksp), a solid precipitate of this compound forms. egyankosh.ac.in The resulting product is a fine yellow powder that is sensitive to light. chemicalbook.com The reaction is generally performed by adding the silver nitrate solution to the arsenite solution, which may require pH adjustment to ensure the arsenite is present as the AsO₃³⁻ anion. The resulting precipitate can then be separated from the supernatant liquid by filtration, washed with distilled water to remove residual soluble salts, and dried. chempap.org

Table 1: Classical Precipitation of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Emerging Approaches for Silver-Arsenite Related Compound Fabrication

Recent research has explored more sophisticated methods for fabricating silver-arsenite compounds or materials that rely on the interaction between silver and arsenite. These emerging approaches are often geared towards creating sensitive analytical platforms for detecting arsenic in environmental samples.

A modern approach for the detection of arsenite (As(III)) involves its interaction with silver nanoparticles (AgNPs) in colloidal systems. acs.org This method leverages a redox reaction that occurs between arsenite ions and silver(I) moieties present on the surface of stabilized AgNPs. rsc.org

In a typical system, citrate-stabilized AgNPs are used. A specific, reagent-free redox interaction takes place where the arsenite ions selectively react with the silver(I) species. rsc.org This interaction alters the surface chemistry and aggregation state of the nanoparticles, which in turn modifies their localized surface plasmon resonance (LSPR). acs.orgrsc.org The change in LSPR leads to a visible color change of the nanoparticle solution, allowing for colorimetric and spectrophotometric quantification of the arsenite. acs.org This strategy has been incorporated into multimodal assays that also permit electrochemical detection, offering a versatile and highly sensitive method for analyzing trace arsenite contamination. acs.org

Table 2: Arsenite Interaction with Silver Nanoparticles

| System Component | Interacting Species | Mechanism | Observable Change | Application |

|---|

The formation of silver-arsenic species within the structured environment of coordination polymers or metal-organic frameworks (MOFs) represents a novel fabrication strategy, primarily for analytical purposes. acs.orgnih.gov Silver-containing MOFs, such as Ag-BTC, serve as a stable, solid-state platform containing reactive silver(I) ions. acs.orgresearchgate.net

The detection mechanism involves a multi-step process. First, inorganic arsenic (including arsenite) in a water sample is chemically converted into volatile arsine gas (AsH₃) through reduction. acs.orgresearchgate.net This gas then reacts directly with the silver(I) centers that are stabilized within the polymer framework. acs.orgnih.gov The reaction is a redox process where arsine (containing As⁻³ ) is oxidized to an arsenic(III) species, while the silver(I) ions are reduced, forming silver nanoparticles on the surface of the MOF. researchgate.netresearchgate.netnih.gov This transformation results in a dramatic and easily observable color change of the material, for instance, from white to black. researchgate.net Spectroscopic studies have confirmed that the arsenic species formed on the material is in the +3 oxidation state, indicating the in-situ formation of a silver-arsenite related compound within the framework. researchgate.net This approach stabilizes the silver ions against light and water while maintaining sufficient reactivity for sensitive and selective arsenic detection. acs.orgnih.gov

Table 3: Arsenic Reaction within Silver Coordination Polymers

| Starting Material | Reagent | Intermediate | Reaction | Final Product |

|---|

Structural Characterization and Theoretical Modeling of Silver Arsenite

Crystallographic Investigations and Solid-State Structures

Detailed single-crystal X-ray diffraction data for silver ortho-arsenite (Ag₃AsO₃) is not as extensively documented in publicly available databases as its arsenate counterpart, silver arsenate (Ag₃AsO₄). However, the fundamental structure of the solid can be inferred from the known geometry of its constituent anion.

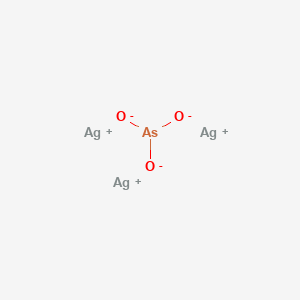

Silver ortho-arsenite is composed of silver(I) cations (Ag⁺) and ortho-arsenite anions ([AsO₃]³⁻). The ortho-arsenite anion features arsenic in the +3 oxidation state. Due to the presence of a stereochemically active lone pair of electrons on the arsenic atom, the [AsO₃]³⁻ anion adopts a trigonal pyramidal geometry, in contrast to the tetrahedral shape of the arsenate ([AsO₄]³⁻) anion. wikipedia.org This fundamental difference in anion geometry dictates a different crystal structure for silver arsenite compared to the well-documented cubic structure of silver arsenate. wikipedia.orgwikipedia.org

While specific lattice parameters for Ag₃AsO₃ are not readily found, related silver-arsenic compounds have been characterized, providing context for the system. For example, silver arsenide (Ag₃As) crystallizes in a cubic structure. The distinct stoichiometries and oxidation states across these compounds underscore the structural diversity in the silver-arsenic system.

| Compound | Formula | Arsenic Oxidation State | Anion/Structural Unit | Crystal System (Reported) |

| This compound | Ag₃AsO₃ | +3 | [AsO₃]³⁻ (Trigonal Pyramidal) | Not specified in sources |

| Silver Arsenate | Ag₃AsO₄ | +5 | [AsO₄]³⁻ (Tetrahedral) | Cubic wikipedia.org |

| Silver Arsenide | Ag₃As | -3 | As³⁻ | Cubic |

This table summarizes the basic structural information for this compound and related compounds based on available data.

Vibrational Spectroscopy and Spectroscopic Fingerprinting of Arsenite in Silver Systems

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the structure of compounds by identifying the vibrational modes of their constituent chemical bonds. For this compound, the vibrations of the [AsO₃]³⁻ pyramidal units are of primary interest.

While comprehensive IR and Raman spectra of bulk, solid this compound are not widely published, studies on related systems provide significant insight. Surface-Enhanced Raman Spectroscopy (SERS) has been effectively used for the speciation and detection of arsenite in aqueous solutions using silver nanoparticles as the substrate. berkeley.edu These studies offer a "spectroscopic fingerprint" for the arsenite anion as it interacts with silver surfaces. The SERS spectrum of arsenite is distinct from that of arsenate, allowing for chemical sensitivity. berkeley.edu For instance, the symmetric As-O stretching mode is a key diagnostic feature. berkeley.edu

Investigations into silver-doped arsenic chalcogenide glasses also reveal information about the vibrational modes of AsX₃ (where X is a chalcogen) pyramidal units. researchgate.net These studies show that stretching and bending vibrations of these pyramids dominate the Raman spectra. In analogous oxide systems, arsenate species adsorbed on metal oxides show characteristic As–O stretching modes between 635–756 cm⁻¹ in IR spectra and 387–521 cm⁻¹ in Raman spectra. rsc.org While these are for arsenate (As(V)), they demonstrate the spectral regions where As-O vibrations are expected. The covalent bonds within a molecule respond to specific frequencies of infrared radiation, leading to absorption bands corresponding to different vibrational modes like stretching and bending. utdallas.edu

| System | Technique | Frequency Range (cm⁻¹) | Assignment |

| Arsenite on Ag Nanocrystals | SERS | Not specified | Distinct from arsenate spectrum berkeley.edu |

| Arsenate on Ceria | Simulated IR | 635 - 756 | As–O stretching modes rsc.org |

| Arsenate on Ceria | Simulated Raman | 387 - 521 | As–O stretching modes rsc.org |

| Ag-doped As-S glasses | Raman | 300 - 400 | Stretching vibrations of AsS₃ pyramids researchgate.net |

This table presents characteristic vibrational frequency ranges for arsenite and related arsenic-oxygen species in various chemical environments.

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modeling the structural and electronic properties of materials like this compound. DFT can predict molecular geometries, vibrational frequencies, and electronic structures, offering a theoretical complement to experimental data. fiu.edu

Although DFT studies focusing specifically on the bulk crystal of Ag₃AsO₃ are scarce, the methodology has been applied to understand the interaction between arsenite and silver at the nanoscale and the properties of related compounds. For example, DFT calculations have been used to simulate the infrared spectra of molecules, aiding in the assignment of vibrational modes observed experimentally. stfc.ac.uk

In analogous systems like silver orthophosphate (Ag₃PO₄), hybrid DFT calculations have been shown to accurately reproduce experimental structural, electronic, and optical properties. bath.ac.uk Such studies can elucidate the nature of chemical bonding, for instance by analyzing the hybridization between silver d-orbitals and oxygen p-orbitals. bath.ac.uk For arsenic species, DFT has been employed to predict the geometries and vibrational frequency assignments of arsenous acid (H₃AsO₃) adsorbed on mineral surfaces, showing that bidentate binuclear complexes are energetically favored. These theoretical approaches allow for the investigation of properties that can be difficult to measure experimentally, providing a deeper understanding at the molecular level. fiu.edu

Mentioned Compounds

| Compound Name | Chemical Formula |

| This compound | Ag₃AsO₃ |

| Silver ortho-arsenite | Ag₃AsO₃ |

| Silver arsenate | Ag₃AsO₄ |

| Silver arsenide | Ag₃As |

| Silver(I) | Ag⁺ |

| ortho-arsenite | [AsO₃]³⁻ |

| arsenate | [AsO₄]³⁻ |

| Silver orthophosphate | Ag₃PO₄ |

| Arsenous acid | H₃AsO₃ |

Reactivity and Reaction Mechanisms of Silver Arsenite Systems

Redox Processes Involving Silver(I) and Arsenite

The interaction between silver(I) (Ag⁺) ions and arsenite (AsO₃³⁻) involves redox (reduction-oxidation) chemistry. While silver arsenite itself is described as having weak oxidizing or reducing powers, redox reactions can still take place. nih.govchemicalbook.com The standard reduction potential of the Ag⁺/Ag⁰ couple is +0.799 V, which is higher than that of the H₃AsO₄/HAsO₂ couple (+0.56 V). rsc.org This difference in reduction potentials indicates that a redox reaction between Ag(I) and arsenite (As(III)) is thermodynamically favorable. rsc.org

In these processes, arsenite can be oxidized to arsenate (As(V)), while silver(I) is reduced to metallic silver (Ag⁰). This reactivity is particularly relevant in systems containing silver nanoparticles, where unreduced silver(I) species can react with arsenite. rsc.org The oxidation of arsenite is a key step in many arsenic remediation strategies, as arsenate is generally less mobile and easier to remove from water. mdpi.com The presence of other substances can influence these redox reactions. For instance, the oxidation of arsenite can be stimulated by the precipitation of ferric iron oxides, which can co-precipitate with the newly formed arsenate. mdpi.com

The kinetics of these redox reactions can be influenced by various factors, including pH. researchgate.net For example, the silver(I)-catalyzed oxidation of arsenite with peroxodiphosphate has been studied in acetate (B1210297) buffers, revealing a complex dependence on the hydrogen ion concentration. rsc.org

Solubility Equilibria and Precipitation Phenomena in Aqueous Media

This compound is described as being water-soluble. nih.govchemicalbook.com However, the term "soluble" can be relative, and in many contexts, it is considered a slightly soluble salt. The formation of this compound precipitate is a known reaction. For instance, under neutral and alkaline conditions, silver ions can precipitate As(III) as silver arsenate. pilgaardelements.com

Ag₃AsO₄(s) ⇌ 3Ag⁺(aq) + AsO₄³⁻(aq) askfilo.combrainly.comslideserve.com

The solubility product constant for this equilibrium is Ksp = 1.0 × 10⁻²² at 25°C. askfilo.combrainly.com The molar solubility of silver arsenate in pure water can be calculated from this Ksp value. askfilo.combrainly.com The presence of a common ion, such as Ag⁺ from another source like silver nitrate (B79036) (AgNO₃), will decrease the molar solubility of the silver salt, a phenomenon known as the common ion effect. askfilo.combrainly.com

The precipitation of silver arsenate has been utilized in analytical chemistry for the determination of arsenic. chempap.orgacs.org However, this method can be less suitable in the presence of phosphate (B84403), as it can co-precipitate. chempap.org

Surface Interactions and Nanomaterial Reactivity with Arsenite

The interaction between arsenite and silver extends to the nanoscale, where silver nanoparticles (AgNPs) and nanofilms exhibit significant reactivity. AgNPs have been investigated for their potential in detecting and removing arsenic from water. mdpi.comresearchgate.netnih.gov

The mechanism often involves a redox reaction where Ag(I) species present on the nanoparticle surface or in the surrounding medium react with arsenite (As(III)). rsc.org This can lead to the deposition of newly formed silver atoms on the surface of the nanoparticles, causing changes in their morphology and optical properties, which can be used for colorimetric detection of arsenic. mdpi.comrsc.org For example, the color of a solution containing silver nanoprisms can change from blue to purple in the presence of arsenite due to these morphological changes. mdpi.comrsc.org

Studies using techniques like Surface-Enhanced Raman Spectroscopy (SERS) have explored the interaction of arsenic species with silver nanofilms, revealing how these surfaces can be used for speciation analysis. nih.gov

Kinetics and Thermodynamics of Silver-Arsenite Reactions

The study of the kinetics and thermodynamics of reactions between silver and arsenite provides insight into the rates and spontaneity of these processes.

Kinetics: The rates of redox reactions involving silver and arsenite are dependent on the concentrations of the reactants and can be influenced by catalysts and environmental conditions like pH. rsc.org For instance, the silver(I)-catalyzed oxidation of As(III) with peroxodiphosphate shows a first-order dependence on the concentrations of As(III), peroxodiphosphate, and Ag(I). rsc.org

In the context of nanomaterials, the reaction between arsenite and AgNPs can be followed by monitoring changes in absorbance over time, allowing for the determination of reaction rates. rsc.org The adsorption of arsenite onto materials containing silver nanoparticles has been shown to follow pseudo-second-order kinetics, suggesting that chemisorption is the rate-controlling step. mdpi.com The oxidation of arsenite can be significantly accelerated in the presence of plasmonic nanocatalysts like gold and, to a lesser extent, silver nanoparticles. acs.org

Thermodynamics: Thermodynamic data helps to predict the feasibility of a reaction. The formation of silver arsenate from the reaction of silver ions with arsenate is a thermodynamically favorable process. d-nb.info Thermodynamic analysis of leaching processes for metal concentrates containing arsenic and silver indicates the complexity of the system, with multiple simultaneous leaching and precipitation reactions. mdpi.com In such systems, Eh-pH diagrams are useful tools for predicting the stability of different species, including soluble thioarsenates and precipitated silver arsenates. mdpi.com

The adsorption of arsenite onto various materials is also governed by thermodynamic principles. Studies on the adsorption of arsenite onto modified adsorbents have shown that the process can be spontaneous and endothermic, with the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes providing information about the nature of the adsorption process. d-nb.info

Interactive Data Table: Kinetic and Thermodynamic Parameters

| System/Reaction | Parameter | Value | Conditions | Reference |

| Ag(I)-catalyzed oxidation of As(III) with peroxodiphosphate | Third-order rate constant | 38 ± 3 dm⁶ mol⁻² s⁻¹ | 50 °C | rsc.org |

| Adsorption of As(III) on CNTs–PAMAM–Ag | Kinetic Model | Pseudo-second-order | Initial pH 8.11 | mdpi.com |

| Arsenic oxidation with AgNPs and H₂O₂ | Catalysis | Slower than with AuNPs | Room temperature (24°C) | acs.org |

| Arsenic adsorption on modified saxaul ash | Thermodynamic Feasibility | Spontaneous (negative ΔG°) | 293-323 K | d-nb.info |

| Alkaline leaching of Pb-Ag sulfide (B99878) concentrates | Activation Energy | 11.05 kcal/mol | - | mdpi.com |

Advanced Analytical Methodologies for Arsenite Detection Employing Silver Systems

Spectrophotometric and Colorimetric Assays Based on Silver-Arsenite Reactions

Spectrophotometric and colorimetric assays represent a cornerstone in the rapid and cost-effective detection of arsenite, leveraging the distinct optical changes that occur upon the reaction between silver species and arsenite. These methods are often based on the aggregation or morphological changes of silver nanoparticles (AgNPs) induced by arsenite, leading to a visible color change and a corresponding shift in the UV-Visible absorption spectrum. ijarsct.co.inmdpi.comrsc.org

A common approach involves the use of functionalized AgNPs. For instance, polyethylene (B3416737) glycol (PEG)-functionalized AgNPs have been shown to detect arsenite at concentrations as low as 1 ppb. nih.gov The interaction between the hydroxyl groups of PEG and arsenite leads to the aggregation of the nanoparticles, causing a color change from yellow to bluish. nih.gov Similarly, multi-ligand systems employing asparagine, dithiothreitol (B142953) (DTT), and reduced glutathione (B108866) (GSH) on AgNPs have been developed. The binding of arsenite to these ligands through As-O and As-S linkages induces aggregation, resulting in a color change from yellow to light pink and purple as the arsenite concentration increases. amecj.com

Another innovative method utilizes the redox reaction between silver nitrate (B79036) and arsenite. In the presence of arsenite, silver ions are reduced to silver atoms, which then deposit onto the surface of existing silver nanoprisms (AgNPrs). rsc.org This deposition alters the morphology of the nanoprisms, causing a distinct color change from blue to purple that can be observed with the naked eye. rsc.org This method has demonstrated a linear relationship between the change in the absorption peak and arsenite concentration in the range of 0.0005 to 1 ppm. rsc.org

The reaction between silver nitrate and arsenite can also be used in a qualitative manner. The formation of a bright yellow precipitate upon the addition of silver nitrate solution is a classic indicator for the presence of arsenite ions, distinguishing it from the brownish precipitate formed with arsenate. tandfonline.com This principle has been adapted into efficient and inexpensive microplate colorimetric assays for screening bacteria capable of arsenite oxidation or arsenate reduction. nih.gov

The table below summarizes the performance of various spectrophotometric and colorimetric methods based on silver-arsenite reactions.

| Detection Principle | Silver System | Observable Change | Detection Limit | Linear Range | Reference |

| Nanoparticle Aggregation | PEG-functionalized AgNPs | Color change (yellow to bluish) | 1 ppb | Not Specified | nih.gov |

| Nanoparticle Aggregation | Multi-ligand (Asn, DTT, GSH) AgNPs | Color change (yellow to pink/purple) | Not Specified | Not Specified | amecj.com |

| Nanoparticle Morphological Change | Silver Nanoprisms (AgNPrs) and AgNO3 | Color change (blue to purple) | 0.0005 ppm (LLOQ) | 0.0005 - 1 ppm | rsc.org |

| Precipitation Reaction | Silver Nitrate (AgNO3) | Bright yellow precipitate | Qualitative | Not Applicable | tandfonline.com |

| Colorimetric Microplate Assay | Silver Nitrate (AgNO3) | Color of precipitate | Not Specified | Not Applicable | nih.gov |

Electrochemical Sensing Platforms Utilizing Silver Electrodes and Nanomaterials

Electrochemical methods offer high sensitivity, portability, and the potential for on-site analysis of arsenite. scite.ai Silver, owing to its excellent electrochemical activity, has been extensively used in the fabrication of sensing platforms for arsenite detection. encyclopedia.pubresearchgate.net These platforms range from simple silver wire electrodes (SWE) to more complex systems involving silver nanoparticles (AgNPs) and composite materials. mdpi.comscielo.br

The direct electrochemical detection of arsenite at silver electrodes has been demonstrated in various aqueous media. scielo.brresearchgate.netscielo.br Cyclic voltammetry (CV), linear sweep voltammetry (LSV), and anodic stripping voltammetry (ASV) are commonly employed techniques. scielo.brscielo.br Studies have shown that the electrochemical response to arsenite is influenced by factors such as pH and the composition of the supporting electrolyte. scielo.br For instance, neutral and alkaline media with inorganic salts have been found to enhance the sensitivity of silver electrodes for arsenite detection, with a reported detection limit of 90 ng L⁻¹ in an alkaline medium. researchgate.netscielo.br

To further enhance sensitivity and selectivity, silver nanomaterials are often incorporated into the electrode design. nih.gov Gold electrodes modified with AgNPs have shown a well-defined reduction peak for arsenic, attributed to the large surface area of the nanoparticles, with a detection limit of 13.8 nM. researchgate.netmdpi.com Composites of silver nanomaterials with materials like chitosan (B1678972) and graphene are also being explored. mdpi.com For example, a glassy carbon electrode (GCE) modified with silver nanoparticles and chitosan has been used for the electrochemical determination of arsenic in real samples, achieving a detection limit of 10 ppb. mdpi.com

Another approach involves the co-deposition of arsenite with silver onto a carbon electrode surface. scielo.org.mx This strategy allows for the clear distinction of the reduction and oxidation peaks of arsenic, which are not readily observed on a bare glassy carbon electrode. scielo.org.mx Using square wave anodic stripping voltammetry (SWASV), this method has achieved detection limits lower than those obtained with a silver electrode alone. scielo.org.mx

The table below presents a summary of different electrochemical sensing platforms for arsenite detection.

| Electrode System | Technique | Key Features | Limit of Detection | Linear Range | Reference |

| Silver Wire Electrode (SWE) | CV, LSV, ASV | Enhanced sensitivity in neutral/alkaline media | 90 ng L⁻¹ | Not Specified | researchgate.netscielo.br |

| Gold Electrode modified with AgNPs | Linear Sweep Voltammetry | Enhanced signal due to large surface area of AgNPs | 13.8 nM | 0.05–0.2 μM | researchgate.netmdpi.com |

| Chitosan-modified Glassy Carbon Electrode with AgNPs | Not Specified | Feasible for field detection in various samples | 10 ppb | 50–500 ppb | mdpi.com |

| Glassy Carbon Electrode with Ag co-deposition | SWASV | Co-deposition enables clear arsenic signal | Lower than 10 µg L⁻¹ | Not Specified | scielo.org.mx |

Plasmonic Resonance-Based Detection Strategies with Silver Nanoparticles

Plasmonic resonance-based sensing, particularly localized surface plasmon resonance (LSPR), has emerged as a powerful tool for the highly sensitive detection of arsenite. optica.orgazosensors.comsmartwatermagazine.com This technique relies on the collective oscillation of electrons on the surface of noble metal nanoparticles, such as silver nanoparticles (AgNPs), when excited by light of a specific wavelength. optica.orgsmartwatermagazine.com The LSPR is highly sensitive to changes in the local refractive index and the aggregation state of the nanoparticles, making it an excellent principle for detecting binding events at the nanoparticle surface. nih.govrsc.org

Silver nanoparticles are particularly advantageous for LSPR-based sensing due to their strong plasmon resonance and lower optical losses in the visible and near-infrared regions compared to other metals. rsc.orgrsc.org Various strategies have been developed to harness the LSPR of AgNPs for arsenite detection. One approach involves the functionalization of AgNPs with molecules that have a high affinity for arsenite. For example, polyethylene glycol (PEG)-functionalized AgNPs have been used to detect arsenite down to 1 ppb. nih.gov The interaction of arsenite with the PEG molecules causes the AgNPs to aggregate, leading to a change in the LSPR signal. nih.gov

Another strategy is based on the redox reaction between arsenite and silver ions in the presence of AgNPs. The generated silver atoms deposit on the surface of the nanoparticles, altering their morphology and, consequently, their LSPR properties. rsc.org This morphological transformation of silver nanoprisms, for instance, results in a visible color change from blue to purple and a corresponding shift in the LSPR peak. rsc.org

Furthermore, the development of plasmonic silver (pAg) chips, fabricated with silver nanoisland films, has enabled high-throughput and sensitive arsenite assays. acs.org These chips, when appropriately functionalized, can be used for portable and effective arsenite detection. acs.org Optical fiber sensors integrated with AgNPs also utilize the LSPR phenomenon for real-time and highly sensitive arsenic detection in drinking water. optica.orgsmartwatermagazine.com

The table below summarizes key findings of plasmonic resonance-based detection strategies for arsenite.

| Sensing Platform | Principle | Key Feature | Limit of Detection | Reference |

| PEG-functionalized AgNPs | LSPR shift due to aggregation | High sensitivity | 1 ppb | nih.gov |

| Silver Nanoprisms (AgNPrs) | LSPR shift due to morphological change | Visual detection | 0.0005 ppm (LLOQ) | rsc.org |

| Plasmonic Silver (pAg) Chips | Plasmonic sensing on nanoisland films | High-throughput and portable | Not Specified | acs.org |

| Optical Fiber Sensor with AgNPs | LSPR shift due to binding | Real-time detection | 0.09 ppb | optica.orgsmartwatermagazine.com |

Integration of Silver-Based Systems in Portable and On-Site Arsenic Analysis

The development of portable and on-site analytical tools is crucial for the rapid assessment of arsenic contamination in the field, enabling timely intervention and safeguarding public health. rsc.orgacs.org Silver-based systems, due to their inherent sensitivity and the often-visible nature of their reactions with arsenite, are well-suited for integration into such devices. rsc.orgsensorsportal.comnih.gov

Colorimetric methods employing silver nanoparticles (AgNPs) are particularly amenable to portable applications. rsc.org Paper-based microfluidic devices decorated with AgNPs have been developed for the naked-eye detection of arsenite. rsc.org These devices utilize the morphological transformation of silver nanoprisms in the presence of arsenite, leading to a distinct color change from blue to purple. rsc.org Such paper-based platforms are inexpensive, easy to use, and can be adapted for long-term arsenic detection, making them ideal for on-site test kits. rsc.org Another approach involves the in-situ formation of AgNPs through the reaction of arsine gas (generated from an arsenic-containing sample) with silver nitrate. nih.gov This reaction produces a color change from white to black, which can be read by the naked eye or a smartphone application, offering a miniaturized and portable visual colorimetric system. nih.gov

Electrochemical sensors based on silver are also being developed for on-site analysis. scite.ai Screen-printed electrodes modified with silver nanoparticles offer a low-cost and disposable option for arsenite detection. nih.gov These sensors can be integrated into portable potentiostats for rapid electrochemical measurements in the field. The use of silver coordination polymers as the sensing material in test strips has also shown promise. acs.org These strips exhibit robust stability to light and water and provide a clear colorimetric response to arsenic concentrations in the range relevant to water quality monitoring. acs.org

The table below highlights some examples of portable and on-site arsenic analysis systems based on silver.

| System Type | Principle | Key Features | Detection Method | Reference |

| Paper-based microfluidic device | Morphological change of AgNPs | Inexpensive, portable, long-term detection | Naked-eye colorimetric | rsc.org |

| Miniaturized visual colorimetric system | In-situ formation of AgNPs from arsine gas | Portable, smartphone-readable | Visual colorimetric (RGB readout) | nih.gov |

| Silver coordination polymer test strips | Reaction of arsine gas with the polymer | Robust, stable, clear colorimetric response | Colorimetric | acs.org |

| Screen-printed electrodes with AgNPs | Electrochemical detection | Low-cost, disposable | Electrochemical | nih.gov |

Comparative Analysis of Silver-Based Detection Methods with Other Arsenic Speciation Techniques

The selection of an analytical technique for arsenic detection depends on various factors, including the required sensitivity, selectivity, cost, and whether on-site analysis is necessary. Silver-based methods offer a unique set of advantages and disadvantages when compared to other established arsenic speciation techniques.

Traditional laboratory-based methods such as atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and atomic fluorescence spectroscopy (AFS) are highly sensitive and can accurately determine total arsenic concentrations at very low levels (ppb range). rsc.org However, these techniques are expensive, require skilled operators, and are not suitable for rapid, on-site analysis. rsc.org

Colorimetric methods, including those based on silver nanoparticles, provide a significant advantage in terms of cost and portability. mdpi.comnih.gov The classic Gutzeit method, for example, is a simple and accessible colorimetric technique that detects arsine gas using mercuric chloride paper. mdpi.com However, it generates toxic byproducts. amecj.com Silver-based colorimetric assays, such as those using the morphological transformation of silver nanoprisms, offer a safer and often more sensitive alternative for on-site screening. rsc.org The molybdenum blue method is another common colorimetric technique, but it is specific to arsenate (As(V)) and requires a pre-oxidation step to detect arsenite (As(III)). mdpi.comrsc.org In contrast, many silver-based methods can directly detect arsenite. rsc.orgnih.gov

Electrochemical methods, particularly those utilizing silver electrodes and nanomaterials, bridge the gap between laboratory-based techniques and simple colorimetric tests. scite.airsc.org They offer high sensitivity, often comparable to spectroscopic methods, with the added benefits of low cost and portability. rsc.org Anodic stripping voltammetry (ASV) with silver-modified electrodes can achieve very low detection limits for arsenite. mdpi.com

The table below provides a comparative overview of different arsenic detection methods.

| Technique | Principle | Advantages | Disadvantages |

| Silver-Based Colorimetric | Nanoparticle aggregation/morphology change | Low cost, portable, rapid, direct arsenite detection | May have lower sensitivity than lab methods, potential for interference |

| Silver-Based Electrochemical | Voltammetry at silver-modified electrodes | High sensitivity, low cost, portable, suitable for speciation | May require specific electrolytes, electrode fouling can be an issue |

| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms | High sensitivity, well-established | Expensive, lab-based, not portable |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization in plasma and mass separation | Extremely high sensitivity, multi-element capability | Very expensive, complex instrumentation, lab-based |

| Gutzeit Method | Color change on mercuric chloride paper | Simple, inexpensive | Generates toxic arsine gas and mercuric byproducts, semi-quantitative |

| Molybdenum Blue Method | Formation of a colored complex | Well-established colorimetric method | Specific to arsenate (requires pre-oxidation for arsenite), potential for phosphate (B84403) interference |

Environmental Geochemistry and Remediation Strategies Involving Silver Arsenic Species

Natural Occurrence and Speciation of Silver and Arsenic in Environmental Matrices

Silver (Ag) and arsenic (As) are naturally occurring elements found within the Earth's crust. cdc.govsmenet.org Their distribution in the environment is a result of geological processes like rock weathering and volcanic activity, as well as anthropogenic activities such as mining and industrial emissions. cdc.govoup.comjst.go.jpmdpi.com

Silver (Ag): Silver is a relatively rare element. nih.gov In uncontaminated soils, silver content is typically low, ranging from 0.01 to 1 mg/kg. jst.go.jp It is most commonly found in sulfide (B99878) deposits. nih.gov The primary forms of silver in soils are sulfides, such as silver sulfide (Ag₂S, or argentite), often in association with iron, lead, or tellurides. oup.comjst.go.jp In aquatic environments, the monovalent silver ion (Ag⁺) is common and can form salts with sulfide, bicarbonate, or sulfate (B86663), or adsorb onto various materials. oup.com Many of these silver compounds are not very soluble, which limits their biological availability. oup.com

Arsenic (As): Arsenic is the 20th most abundant element in the Earth's crust and is a component of more than 245 minerals. smenet.orgnih.gov Natural levels of arsenic in soil typically range from 1 to 40 mg/kg. cdc.gov It is often associated with mineral deposits of metals like copper, silver, gold, and lead. itrcweb.orghawaii.edu The most common arsenic-bearing mineral is arsenopyrite (B74077) (FeAsS). nih.gov Other significant arsenic minerals include realgar (As₄S₄) and orpiment (As₂S₃). cdc.gov

In the environment, arsenic exists in four oxidation states (-III, 0, +3, and +5), which determine its solubility and mobility. itrcweb.org The inorganic forms, arsenite (As(III)) and arsenate (As(V)), are dominant in environmental systems. itrcweb.org

Arsenate (As(V)) is the predominant species in oxygenated environments, such as surface waters and well-aerated soils. hawaii.educlu-in.org It tends to adsorb strongly to oxide minerals, making it less mobile. researchgate.net

Arsenite (As(III)) is the primary form under reducing (anaerobic) conditions, which can be found in water-saturated soils or some groundwater systems. hawaii.educlu-in.org Arsenite is generally more mobile and toxic than arsenate. hawaii.edu

The speciation of arsenic in water is heavily influenced by the redox potential and pH. researchgate.net In oxygenated water, arsenate is the stable form, while under moderately reducing conditions, arsenite becomes dominant. clu-in.org

| Parameter | Silver (Ag) | Arsenic (As) |

| Typical Soil Concentration | 0.01–1 mg/kg jst.go.jp | 1–40 mg/kg cdc.gov |

| Common Minerals | Argentite (Ag₂S), associated with lead and iron sulfides oup.comjst.go.jp | Arsenopyrite (FeAsS), Orpiment (As₂S₃), Realgar (As₄S₄) cdc.govnih.gov |

| Common Aqueous Species | Ag⁺, often as sulfide, bicarbonate, or sulfate salts oup.com | Arsenate (H₂AsO₄⁻, HAsO₄²⁻) mdpi.com, Arsenite (H₃AsO₃) mdpi.com |

| Predominant State (Oxic Conditions) | Ag(I) compounds oup.com | Arsenate (As(V)) hawaii.educlu-in.org |

| Predominant State (Anoxic Conditions) | Ag(0) or Ag(I) sulfides oup.com | Arsenite (As(III)) hawaii.educlu-in.org |

Adsorption, Sequestration, and Fate of Arsenite by Silver-Containing Sorbents

Silver-containing materials, particularly silver nanoparticles (AgNPs), have been investigated for their potential to remove arsenic from contaminated water. tandfonline.comnih.govjchr.org The high surface area and reactivity of nanoparticles make them effective adsorbents. mdpi.com

Research has shown that incorporating AgNPs into composite adsorbents can significantly enhance the removal of arsenite (As(III)). A novel nanocomposite, FeO(OH)-HCO-Ag-D201, demonstrated a superior adsorption capacity for As(III) at 40.12 mg/g, compared to 22.03 mg/g for the same composite without AgNPs. nih.gov The mechanism for this enhanced removal involves the partial oxidation of the more mobile and toxic As(III) to the less mobile As(V), alongside the simultaneous adsorption of both arsenic species. nih.gov The synergistic effect between the iron compounds (α-FeO(OH)) and the AgNPs was found to contribute to this beneficial oxidation process. nih.gov

Another study developed a nanocomposite of graphene oxide-sodium silicate (B1173343) modified with silver nanoparticles (Ag@GO/Na₂SiO₃) for arsenic removal. emerald.com This material achieved an experimental adsorption of 93% under optimal conditions. emerald.com The primary removal mechanism was identified as surface complexation, where arsenic ions form stable complexes with the silver atoms on the nanoparticle surface. emerald.com The point of zero charge (pHpzc) for this adsorbent was 6.7, indicating that adsorption is significantly enhanced at pH levels above this value. emerald.com

Green synthesis methods, using plant extracts like green tea, have been employed to create AgNPs for arsenic remediation. jchr.orgjchr.org These biologically synthesized nanoparticles have shown an exceptional capacity for adsorbing As(III) ions, with one study reporting an 86% removal rate. jchr.orgresearchgate.net

| Sorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Reported Removal Efficiency | Key Findings |

| FeO(OH)-HCO-Ag-D201 | As(III) | 40.12 nih.gov | Not specified | AgNPs enhance As(III) adsorption via partial oxidation to As(V). nih.gov |

| Ag@GO/Na₂SiO₃ Nanocomposite | Arsenic | Not specified | 93% emerald.com | Removal is driven by surface complexation on AgNPs. emerald.com |

| Green Tea Synthesized AgNPs | As(III) | Not specified | 86% jchr.orgresearchgate.net | Offers a dual function of arsenic adsorption and antibacterial activity. jchr.orgresearchgate.net |

| Carbonized Yeast with AgNPs | As(V) | Not specified | Not specified | Yeast cells containing AgNPs were more efficient at arsenate removal than cells without. researchgate.net |

Novel Approaches for Arsenic Remediation Leveraging Silver-Arsenite Chemistry

The unique chemical interactions between silver and arsenic are being leveraged to develop innovative remediation technologies. These approaches go beyond simple adsorption and utilize chemical reactions to detect, transform, and sequester arsenic.

One novel strategy involves using a crystalline silver coordination polymer (Ag-BTC) for the colorimetric detection of inorganic arsenic in water. acs.org This method relies on the reaction between arsine gas (AsH₃), generated from the water sample, and the silver(I) ions stabilized within the polymer framework. acs.org The reaction, which involves the oxidation of arsine by Ag(I), produces a color change, allowing for the quantification of arsenic at low parts-per-billion (ppb) levels. acs.org This demonstrates how silver-arsenic chemistry can be applied to create practical field tests for water quality monitoring. acs.org

Furthermore, hybrid technologies that combine the properties of silver with other materials are emerging. The development of bifunctional materials that can both detect and efficiently remove arsenic is a promising area of research. acs.org For example, a composite that couples the catalytic or oxidative properties of silver with the high surface area of a support material can lead to a more effective and efficient remediation system. nih.govemerald.com The oxidation of As(III) to As(V) is a key step in many remediation processes, as As(V) is more easily removed by coagulation and adsorption. nih.gov The catalytic properties of silver-containing materials can facilitate this crucial transformation, forming the basis of advanced treatment processes. nih.gov

Future Directions and Emerging Research Frontiers in Silver Arsenite Chemistry

Innovations in Synthetic Pathways and Material Design for Enhanced Functionality

The functionality of silver arsenite is intrinsically linked to its physical and chemical properties, which are dictated by its synthesis and material design. Researchers are moving beyond traditional precipitation methods to create silver-based arsenic materials with controlled size, morphology, and surface chemistry.

A significant area of innovation lies in the synthesis of nanostructured materials. Methods such as chemical reduction, electrochemical synthesis, and "green" synthesis using plant extracts are being explored for producing silver nanoparticles (AgNPs). acs.orgresearchgate.netmdpi.comresearchgate.net These techniques offer precise control over particle size, which is crucial for applications in sensing and catalysis. mdpi.com For instance, the electrochemical synthesis of AgNPs allows for size control by adjusting the current density, avoiding the need for toxic chemical reducing agents. mdpi.com Green synthesis approaches, using biological entities like fungi or plant extracts, provide an eco-friendly and cost-effective alternative for producing nanoparticles. researchgate.netfrontiersin.org

Material design extends to the functionalization of silver-based materials to enhance their specificity and performance. Modifying silver nanoparticles with organic ligands, polymers, or biomolecules can improve their stability and selectivity towards arsenite. acs.orgnih.gov For example, polyethylene (B3416737) glycol (PEG)-functionalized AgNPs have been shown to be effective for the trace determination of arsenite (As(III)) in aqueous solutions. researchgate.netmdpi.com Similarly, the design of plasmonic silver nanoisland films (Ag-NIFs) on large substrates represents a scalable approach to fabricating sensitive detection platforms. acs.orgnih.gov These innovations in synthesis and design are critical for developing next-generation materials that can harness the unique properties of silver-arsenite interactions for targeted applications.

Table 1: Innovative Synthetic Approaches for Silver-Based Nanomaterials

| Synthesis Method | Description | Advantages | Key Findings/Potential |

|---|---|---|---|

| Chemical Reduction | Reduction of silver ions (Ag+) to elemental silver using chemical reducing agents like sodium borohydride (B1222165) or trisodium (B8492382) citrate. researchgate.netmdpi.com | Well-established, allows for large-scale production. | Production of stable colloidal suspensions of AgNPs with controlled properties. mdpi.com |

| Electrochemical Synthesis | Use of an electric current as the reducing agent to convert ionic silver to zero-valent metal. mdpi.com | Precise control over nanoparticle size by adjusting current density; avoids additional toxic chemicals. mdpi.com | A logical and clean method for producing AgNPs for sensor applications. mdpi.com |

| Green Synthesis | Utilization of natural reducing agents from microorganisms or plant extracts (e.g., Zingiber officinale root extract) to synthesize nanoparticles. researchgate.netrelans.org | Eco-friendly, cost-effective, mild, and renewable. researchgate.net | Fungi and plant extracts can act as both reducing and stabilizing agents, eliminating the need for toxic chemicals. researchgate.netfrontiersin.org |

| Seed-Mediated Growth | A method used to grow silver nanoisland films (Ag-NIFs) with compact nanoislands and adjustable inter-island gaps on substrates. acs.orgnih.gov | Creates surfaces with enhanced plasmonic properties suitable for fluorescence-enhanced assays. acs.org | Fabrication of effective, portable, and sensitive chips for arsenite detection. acs.orgnih.gov |

Development of Ultrasensitive and Selective Analytical Probes for Arsenite

A major thrust in current research is the development of highly sensitive and selective methods for detecting arsenite, a toxic and mobile form of arsenic in water. nih.gov Silver-based nanomaterials are at the forefront of this effort due to their unique optical and electrochemical properties. acs.orgmdpi.com

Colorimetric sensors using silver nanoparticles (AgNPs) have emerged as a promising technology for rapid, on-site arsenic detection. nih.govrsc.org These sensors operate on the principle that arsenite ions can induce the aggregation of functionalized AgNPs, leading to a distinct color change in the solution. nih.govrsc.org For example, a sensor using alliin–chitosan-stabilized AgNPs demonstrated high selectivity and a remarkable detection limit of 0.023 femtomolar (fM) for As(III). nih.govrsc.org The interaction causes the brownish solution of AgNPs to become colorless, a change that can be quantified or even detected with a smartphone. nih.govrsc.org

Beyond colorimetry, researchers are developing multimodal assays. One such study combined colorimetric, spectrophotometric, and electrochemical detection in a single platform using multiligand-functionalized AgNPs. acs.org This approach offers flexibility and enhanced reliability for analyzing environmental samples. acs.org Furthermore, plasmonic silver nanoisland chips have been designed for fluorescence-enhanced, high-throughput arsenite assays, showcasing the potential for rapid and portable field measurements. acs.orgnih.gov The development of these advanced analytical probes is crucial for monitoring drinking water quality and protecting public health. nih.govacs.org

Table 2: Performance of Silver-Based Analytical Probes for Arsenite (As(III)) Detection

| Analytical Probe | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Alliin–chitosan (B1678972)–AgNPs | Colorimetric | 0.02 to 1.4 fM | 0.023 fM | nih.govrsc.org |

| Multiligand-functionalized AgNPs | Multimodal (Colorimetric, Spectrophotometric, Electrochemical) | Not Specified | Not Specified | acs.org |

| Poly(acrylic acid) modified pAg Chips | Fluorescence-Enhanced | 10 pM - 100 nM | 7.4 pM | acs.org |

| DNA aptamer and gold nanoparticles (for comparison) | Colorimetric | 1.0 to 10 μM | 2.1 μM | researchgate.net |

Advanced Computational Insights into Reaction Pathways and Material Properties

Computational chemistry is becoming an indispensable tool for understanding the complex interactions in this compound systems at the molecular level. Techniques such as Density Functional Theory (DFT) are providing deep insights into reaction mechanisms and material properties, which can guide the rational design of new materials. escholarship.orgacs.org

Computational studies have been used to elucidate the binding mechanism between arsenite and functionalized silver nanoparticles. For instance, calculations revealed that As(III) ions form a stable complex with alliin–chitosan–AgNPs, with a calculated binding energy of 8.7 kcal/mol, explaining the high selectivity of the sensor. nih.govrsc.org In other systems, computational tools have been used to explore the reaction networks involved in the transformation of arsenic species. escholarship.orgnih.gov For example, DFT calculations combined with experimental data have helped to identify transient intermediates and energetically favored reaction pathways, such as the formation of specific metal-oxygen-arsenic bonds during arsenite sequestration. escholarship.org

Automated reaction discovery tools are also emerging that can systematically explore complex chemical reaction networks, predicting potential products and intermediates. arxiv.org Applying these advanced computational methods to this compound chemistry can accelerate the discovery of novel synthetic routes, predict the electronic and catalytic properties of new material designs, and provide a fundamental understanding of the sensing and remediation mechanisms. acs.orgnih.gov This synergy between computational prediction and experimental validation is crucial for navigating the vast chemical space and optimizing material performance. acs.org

Interdisciplinary Applications in Environmental Science and Materials Chemistry

The future of this compound chemistry lies in its application to solve real-world problems, spanning environmental science, materials chemistry, and beyond. The unique properties of silver-arsenic compounds and materials make them candidates for a range of advanced applications.

In environmental science , the primary focus is on the detection and remediation of arsenic contamination in water. mdpi.comsolubilityofthings.com The development of portable and low-cost silver-based sensors for on-site monitoring of arsenite levels is a critical application that addresses a global health challenge. acs.orgmdpi.com Beyond detection, silver-based materials are being investigated for arsenic removal. The high surface area and specific affinity of nanostructured silver materials can be exploited for the efficient sequestration of arsenite from contaminated water sources. mdpi.com

In materials chemistry , the related compound silver arsenide (Ag₃As) showcases the potential of silver-arsenic materials in electronics and energy applications. As a semiconductor with a narrow bandgap, silver arsenide is a candidate for thermoelectric devices, which convert waste heat into electricity, and for optoelectronic components like LEDs. The unique surface properties also suggest potential use as a catalyst in chemical reactions. While challenges related to the toxicity of arsenic must be carefully managed, further research into the synthesis of high-quality, defect-controlled this compound and arsenide materials could unlock new technological applications.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing high-purity silver arsenite?

- This compound synthesis requires strict control of stoichiometry (Ag:As molar ratio) and reaction conditions (e.g., pH, temperature). A common method involves reacting silver nitrate (AgNO₃) with sodium arsenite (NaAsO₂) in an aqueous medium under inert conditions to prevent oxidation. Post-synthesis, purification via vacuum filtration and repeated washing with deionized water is critical. Characterization with X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) ensures phase purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s crystal structure and composition?

- XRD is essential for determining crystallinity and phase identity. Pairing this with Raman spectroscopy can identify As-O and Ag-As vibrational modes. For elemental composition, inductively coupled plasma mass spectrometry (ICP-MS) quantifies Ag and As ratios, while scanning electron microscopy (SEM) with EDS maps spatial distribution. Thermogravimetric analysis (TGA) assesses thermal stability and decomposition pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- This compound is toxic and carcinogenic. Use fume hoods for synthesis, and wear nitrile gloves, lab coats, and goggles. Store in airtight, labeled containers away from acids. Emergency protocols (e.g., spill neutralization with ferric hydroxide) must follow hazardous material guidelines. Regular air monitoring for arsenic volatilization is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

- Discrepancies often arise from variability in exposure models (e.g., cell lines vs. animal tissues) and material purity. Standardize testing protocols:

- Control for particle size (via dynamic light scattering).

- Validate purity using ICP-MS and XRD.

- Use identical exposure durations and concentrations.

- Apply statistical meta-analysis to reconcile interspecies differences .

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

- Simulate environmental conditions (e.g., UV exposure, pH gradients) in controlled reactors. Monitor degradation products using liquid chromatography-mass spectrometry (LC-MS). Isotopic labeling (e.g., ¹⁸O-tracing) can track arsenic oxidation states. Pair with computational models (DFT) to predict intermediate species .

Q. How can mechanistic studies elucidate this compound’s antimicrobial activity at the molecular level?

- Use transcriptomic profiling (RNA-seq) on exposed bacterial cultures to identify gene expression changes. Combine with X-ray absorption spectroscopy (XAS) to study Ag⁺ and As³⁺ uptake kinetics. Fluorescent probes (e.g., ROS sensors) quantify oxidative stress responses. Validate findings with knockout microbial strains to isolate resistance mechanisms .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Bayesian hierarchical models account for inter-study variability. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Implement quality control checkpoints:

- Pre-synthesis reagent purity verification (via ICP-MS).

- Real-time pH monitoring during synthesis.

- Post-synthesis characterization (XRD, SEM) for each batch.

- Use of internal standards (e.g., spiked reference materials) in analytical workflows .

Data Reporting Standards

Q. What metrics and formats are essential for reporting this compound’s physicochemical properties?

- Include:

- Crystallographic data : Space group, lattice parameters (from XRD).

- Thermal properties : Decomposition onset temperature (TGA).

- Solubility : Log Ksp values in water and organic solvents.

- Toxicity : LD₅₀ (median lethal dose) with confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。